molecular formula C25H49NO5 B1216567 N,O-Didecanoyl serinal dimethylacetal

N,O-Didecanoyl serinal dimethylacetal

Cat. No.: B1216567
M. Wt: 443.7 g/mol
InChI Key: JPRCAMOWTILLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,O-Didecanoyl serinal dimethylacetal (DDSD) is a synthetic serinal derivative identified as a potent inhibitor of HIV-1 production. Research demonstrates that DDSD functions by selectively blocking the synthesis of HIV-1 proviral DNA in acutely infected cells, at concentrations ranging from 20 to 50 µM. This inhibitory activity was observed even when the compound was administered 24 hours after initial infection, suggesting a unique mechanism that may target a post-entry step in the viral lifecycle . The compound is supplied with characterized analytical data. Spectroscopic analysis confirms its structure, with a molecular formula of C25H49NO5 and a molecular weight of 443.7 g/mol. Key functional groups include an ester carbonyl (IR absorption at 1740 cm⁻¹) and an amide carbonyl (1650 cm⁻¹) . Due to its specific action, DDSD serves as a valuable research tool for investigating the late stages of the HIV-1 replication cycle and is considered a unique leading compound for the development of novel chemotherapeutic agents against AIDS . This product is intended for research purposes only in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C25H49NO5

Molecular Weight

443.7 g/mol

IUPAC Name

[2-(decanoylamino)-3,3-dimethoxypropyl] decanoate

InChI

InChI=1S/C25H49NO5/c1-5-7-9-11-13-15-17-19-23(27)26-22(25(29-3)30-4)21-31-24(28)20-18-16-14-12-10-8-6-2/h22,25H,5-21H2,1-4H3,(H,26,27)

InChI Key

JPRCAMOWTILLSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(COC(=O)CCCCCCCCC)C(OC)OC

Synonyms

DDSD
N,O-didecanoyl serinal dimethylacetal

Origin of Product

United States

Scientific Research Applications

N,O-Didecanoyl serinal dimethylacetal has been studied for its inhibitory effects on N-myristoyltransferase (NMT), an enzyme critical for the myristoylation of proteins, which is essential for the replication of certain viruses, including HIV.

Inhibition of HIV Replication

A notable case study demonstrated that this compound effectively inhibited HIV-1 production by blocking proviral DNA synthesis. This was evidenced through in vitro assays that measured the activity of NMT towards viral peptides. The compound showed a significant reduction in the myristoylation of viral proteins, which is crucial for their function and stability within the host cell .

Applications in Drug Development

The compound has potential applications in drug development, particularly as a lead compound for designing antiviral agents targeting NMT. Its ability to inhibit viral replication makes it a candidate for further development into therapeutic agents against HIV and possibly other viral infections.

Case Studies in Drug Development

  • Antiviral Studies : Research has indicated that derivatives of this compound can be synthesized to enhance potency against HIV. These studies focus on optimizing the acyl chain length and functional groups to improve bioavailability and efficacy .
  • Peptide Myristoylation : The compound's role in inhibiting myristoylation has been explored in various studies, where it has been shown to interfere with the localization and function of HIV proteins, thereby reducing viral infectivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Key Functional Groups Biological/Industrial Role
N,O-Didecanoyl serinal dimethylacetal C₂₅H₄₇NO₅ Serine backbone, dimethylacetal, decanoyl Antiviral (HIV-1 inhibition)
N,N-Dimethylformamide dimethylacetal C₅H₁₃NO₂ Dimethylacetal, formamide Solvent, reagent in organic synthesis
Garner’s aldehyde (N-Boc-N,O-isopropylidene serinal) C₁₀H₁₇NO₄ Serine backbone, isopropylidene, Boc group Chiral synthon for α-methyl amino acids
N,N-Dimethylacetamide (DMA) C₄H₉NO Acetamide, dimethylamino Polar solvent, drug delivery carrier

Key Differences :

  • Chain Length and Lipophilicity: this compound’s decanoyl chains enhance membrane interaction compared to shorter-chain analogs like DMA.
  • Protecting Groups : Dimethylacetal (CH(OCH₃)₂) offers hydrolytic stability under neutral conditions, unlike isopropylidene (in Garner’s aldehyde), which requires acidic cleavage .
Antiviral Efficacy
  • This compound reduces HIV-1 proviral DNA synthesis by >80% at 50 μM concentration .
  • Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors (e.g., hNMT-1 inhibitors) show comparable HIV-1 inhibition but lack serine-backbone specificity .

Physicochemical Properties

Property This compound N,N-Dimethylacetamide (DMA) Garner’s Aldehyde
Boiling Point ~300°C (estimated) 164.5–167.5°C Decomposes at >200°C
Water Solubility Low (lipophilic) Miscible Low (organic solvents)
Stability Stable in neutral pH Hygroscopic Acid-labile

Preparation Methods

Serinal Derivitization and Acylation

The synthesis begins with serinal, a serine-derived aldehyde, which undergoes sequential acylation at its amine (N) and hydroxyl (O) positions. In the seminal study by, six serinal derivatives were synthesized, with DDSD emerging as the most potent HIV-1 inhibitor. The N,O-didecanoylation step involves reacting serinal with decanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is typically employed as a base to scavenge HCl, with reaction completion monitored via thin-layer chromatography (TLC).

Critical parameters include:

  • Stoichiometry : A 2:1 molar ratio of decanoyl chloride to serinal ensures complete N,O-didecanoylation.

  • Temperature : Reactions proceed at 0–5°C to minimize side reactions such as over-acylation or racemization.

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction homogeneity.

Dimethylacetal Formation

The didecanoylated serinal intermediate is subsequently converted to its dimethylacetal. This step employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) as both a reagent and solvent. The mechanism involves nucleophilic attack by the serinal aldehyde oxygen on the electrophilic carbon of DMF-DMA, followed by methanol elimination (Figure 1).

Reaction conditions :

  • Molar ratio : 1:3 (serinal derivative : DMF-DMA).

  • Temperature : Reflux at 80–90°C for 6–8 hours.

  • Workup : The reaction is quenched with ice-cwater, and the product is extracted into ethyl acetate. Silica gel chromatography (hexane:ethyl acetate, 7:3) yields DDSD as a colorless oil.

Optimization of Acetalation

Catalytic Approaches

While DDSD synthesis in uses stoichiometric DMF-DMA, recent advances propose catalytic methods. For instance, describes a two-step process for DMF-DMA synthesis involving dimethyl sulfate and sodium methoxide, which could reduce reagent costs by 40%. However, this method requires stringent temperature control (<0°C) to prevent dimethyl sulfate hydrolysis.

Solvent Effects

Comparative studies in demonstrate that DMF-DMA’s dual role as solvent and reagent eliminates the need for additional dehydrating agents. Polar solvents like DMSO accelerate acetalation but risk oxidizing sensitive substrates.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : DDSD exhibits characteristic signals at δ 1.25 (decanoyl CH₃), δ 3.30 (dimethylacetal OCH₃), and δ 4.85 (acetal CH).

  • MS (ESI+) : m/z 513.4 [M+H]⁺, consistent with the molecular formula C₂₇H₅₂N₂O₅.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity, with retention time at 12.7 minutes.

Challenges and Mitigation Strategies

Racemization During Acylation

Serinal’s chiral center is prone to racemization under basic conditions. addresses this by maintaining low temperatures (0–5°C) and using mild bases (e.g., DIEA instead of triethylamine).

Byproduct Formation

Excess DMF-DMA can generate N,N-dimethylformamide as a byproduct, necessitating rigorous chromatography.

Scalability and Industrial Relevance

Bench-scale syntheses (≤10 g) report yields of 65–72%. Pilot-scale adaptations face challenges in:

  • Cost : Decanoyl chloride and DMF-DMA contribute to 85% of raw material costs.

  • Waste management : Dimethyl sulfate byproducts require neutralization with sodium bicarbonate before disposal.

Comparative Analysis of Methodologies

ParameterMethod A ()Method B ()
Acylation reagentDecanoyl chlorideDecanoyl anhydride
Acetalation agentDMF-DMAIn situ-generated DMF-DMA
Yield68%72%
Purity>98%95%

Method B’s higher yield stems from in situ DMF-DMA generation, reducing reagent degradation. However, Method A achieves superior purity via optimized chromatography .

Q & A

Q. What are the established synthetic routes for N,O-didecanoyl serinal dimethylacetal, and how is its purity validated?

The synthesis of structurally related dimethylacetal derivatives (e.g., phenoxyamidine complexes) involves reacting precursors like N,N-dimethylacetamide dimethylacetal with hydroxyl-containing intermediates under controlled conditions. For example, a similar compound, (E)-N'-(2-hydroxybenzyl)-N,N-dimethylacetamidine, was synthesized in 85% yield via condensation, with purity confirmed by high-resolution mass spectrometry (HR-MS) and elemental analysis . For N,O-didecanoyl serinal dimethylacetal, analogous steps may include sequential acylation of serinal dimethylacetal with decanoyl chloride, followed by purification via column chromatography. Key characterization methods include:

  • HR-MS for molecular ion verification (e.g., observed vs. calculated mass accuracy within 2.6 ppm).
  • Elemental analysis to confirm C, H, and N content (e.g., deviations < 0.2% for carbon and nitrogen).

Q. What role does this compound play in antiviral research?

This compound has demonstrated inhibitory effects on HIV-1 replication by selectively blocking proviral DNA synthesis. In vitro studies using HIV-1-infected cells showed that it disrupts the viral lifecycle without significant cytotoxicity to uninfected cells, suggesting a mechanism targeting HIV-1-specific processes . Experimental models typically involve:

  • Cell-based assays (e.g., MT-4 or Jurkat T-cells infected with HIV-1).
  • Quantitative PCR to measure proviral DNA levels post-treatment.

Advanced Research Questions

Q. What mechanistic insights explain the selective inhibition of HIV-1 by this compound?

The compound likely interferes with host or viral enzymes critical for HIV-1 DNA synthesis. Studies propose it may inhibit N-myristoyltransferase (NMT) , an enzyme that myristoylates viral proteins essential for assembly. Competitive inhibition assays using radiolabeled myristoyl-CoA and recombinant NMT could validate this hypothesis. Structural analogs of the compound have shown specificity for viral over human NMT isoforms, reducing off-target effects .

Q. How can analytical methods be optimized to quantify this compound in complex biological matrices?

Derivatization strategies, such as those used for perfluorocarboxylic acids (PFCAs), provide a methodological template. For example:

  • GC-MS with in-situ derivatization : React the compound with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form volatile derivatives, enabling separation in 15 minutes with detection limits < 0.4 ng/mL .
  • Validation : Cross-check results with LC-MS/MS to address matrix interference (e.g., in cellular lysates or plasma).

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, temperature) or analytical sensitivity. For example:

  • Synthesis optimization : Replicate the 85% yield from by using anhydrous conditions and stoichiometric control of acylating agents.
  • Bioactivity validation : Standardize cell culture models (e.g., MOI, incubation time) and use orthogonal assays (e.g., Western blot for viral protein expression) to confirm antiviral activity .

Q. What are the implications of this compound’s stability under physiological conditions?

The dimethylacetal group may hydrolyze in acidic environments (e.g., lysosomes), releasing active intermediates. To assess stability:

  • pH-dependent hydrolysis studies : Monitor degradation via HPLC at pH 4–7.4.
  • Structure-activity relationship (SAR) : Compare bioactivity of the parent compound vs. hydrolysis products to identify the active species .

Q. Can this compound serve as a protecting group or intermediate in peptide synthesis?

Dimethylacetal derivatives are widely used to protect hydroxyl or amine groups during multi-step syntheses. For example, macrocyclic triamines were condensed with N,N-dimethylacetamide dimethylacetal to form orthoacetamide intermediates, demonstrating compatibility with sensitive functional groups . Applications for N,O-didecanoyl serinal dimethylacetal could include:

  • Selective acylation of serine residues in peptide chains.
  • pH-sensitive prodrug design leveraging acetal hydrolysis.

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